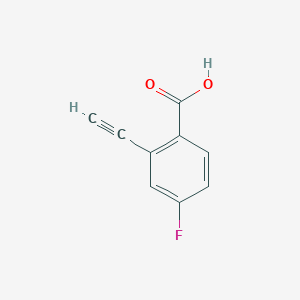

2-Ethynyl-4-fluorobenzoic acid

Beschreibung

2-Ethynyl-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative featuring an ethynyl (-C≡CH) substituent at the ortho position (C2) and a fluorine atom at the para position (C4) relative to the carboxylic acid group (-COOH). This unique structure combines the electron-withdrawing effects of fluorine and the ethynyl group, which significantly influence its electronic properties, acidity, and reactivity.

Eigenschaften

Molekularformel |

C9H5FO2 |

|---|---|

Molekulargewicht |

164.13 g/mol |

IUPAC-Name |

2-ethynyl-4-fluorobenzoic acid |

InChI |

InChI=1S/C9H5FO2/c1-2-6-5-7(10)3-4-8(6)9(11)12/h1,3-5H,(H,11,12) |

InChI-Schlüssel |

QYFSYGPYLZBHDK-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=C(C=CC(=C1)F)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents Another method involves the reaction of 4-fluorobenzyl alcohol with concentrated sulfuric acid and potassium nitrate to produce an intermediate, which is then further processed to obtain the final product .

Industrial Production Methods

Industrial production of 2-Ethynyl-4-fluorobenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethynyl-4-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

2-Ethynyl-4-fluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Ethynyl-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

4-Fluorobenzoic acid (): Lacks the ethynyl group, with fluorine at C4. The carboxylic acid group participates in hydrogen bonding, forming dimeric structures. In coordination complexes (e.g., cobalt(II)), it acts as a bridging ligand, creating antiferromagnetic interactions in a butterfly-shaped Co₂ core .

The combined electron-withdrawing effects of -F and -C≡CH lower the carboxylic acid’s pKa compared to 4-fluorobenzoic acid (estimated pKa ~2.0 vs. ~2.5 for 4-fluorobenzoic acid).

Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) (): Features a 2-fluorophenyl group but differs in functional groups (ester, amine). The fluorine at C2 induces distinct electronic effects on aromatic protons, as seen in NMR splitting patterns .

Key Structural Comparisons :

Spectroscopic and Analytical Data

IR Spectroscopy :

NMR Spectroscopy :

- 4-Fluorobenzoic acid : Aromatic protons ortho to fluorine resonate as doublets (δ ~7.8–8.2 ppm, $^3J_{H-F}$ ~8 Hz).

- 2-Ethynyl-4-fluorobenzoic acid : Ethynyl proton expected at δ ~2.5–3.5 ppm; aromatic protons meta to fluorine (C5, C6) show complex splitting.

- Compound 4f : ¹H NMR confirms fluorine-induced shifts (δ 6.8–7.5 ppm for aromatic protons) .

Physical and Material Properties

Solubility :

- 4-Fluorobenzoic acid : Moderate aqueous solubility due to polar -COOH.

- 2-Ethynyl-4-fluorobenzoic acid : Reduced aqueous solubility (hydrophobic ethynyl) but enhanced organic solvent compatibility.

Crystal Packing :

Biologische Aktivität

2-Ethynyl-4-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article compiles various research findings, case studies, and data tables that illustrate the biological activity of this compound.

Chemical Structure and Properties

2-Ethynyl-4-fluorobenzoic acid belongs to the class of benzoic acid derivatives. Its structure can be represented as follows:

This compound features an ethynyl group at the 2-position and a fluorine atom at the 4-position of the benzoic acid moiety, which significantly influences its biological properties.

1. Anti-Inflammatory Activity

Research has shown that derivatives of 4-fluorobenzoic acid exhibit significant anti-inflammatory properties. A study indicated that the compound's metabolites, such as (2-fluoro-4'-biphenylyl)acetic acid, also possess anti-inflammatory activity, suggesting that 2-ethynyl-4-fluorobenzoic acid may have similar effects through its metabolic pathways .

Table 1: Anti-Inflammatory Activity of 2-Ethynyl-4-fluorobenzoic Acid Derivatives

| Compound | Activity | Reference |

|---|---|---|

| 2-Ethynyl-4-fluorobenzoic Acid | Moderate | |

| (2-Fluoro-4'-biphenylyl)acetic acid | Significant |

2. Antimicrobial Activity

The antimicrobial potential of 2-ethynyl-4-fluorobenzoic acid has been explored through various derivatives. A series of hydrazide hydrazones derived from 4-fluorobenzoic acid were evaluated for their antimicrobial efficacy against common pathogens. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, showcasing the compound's potential as a lead for antibiotic development .

Table 2: Antimicrobial Activity of Derivatives

| Compound | Target Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Hydrazone A | Staphylococcus aureus | 15 | |

| Hydrazone B | Escherichia coli | 12 |

The mechanism by which 2-ethynyl-4-fluorobenzoic acid exerts its biological effects is linked to its ability to interact with specific biological targets. For instance, studies suggest that the ethynyl group enhances binding affinity to enzymes involved in inflammatory pathways. Additionally, structural modifications can alter the compound's interaction with reverse transcriptase, influencing its antiviral activity .

Case Study 1: Anti-inflammatory Effects in Vivo

In an animal model, administration of 2-ethynyl-4-fluorobenzoic acid resulted in a significant reduction in inflammation markers following induced arthritis. The study demonstrated a decrease in prostaglandin levels, indicating effective modulation of inflammatory responses .

Case Study 2: Antimicrobial Efficacy

In vitro studies on the antimicrobial activity of synthesized derivatives showed that certain modifications to the 4-fluoro group enhanced activity against resistant strains of bacteria. This highlights the importance of structural optimization in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.